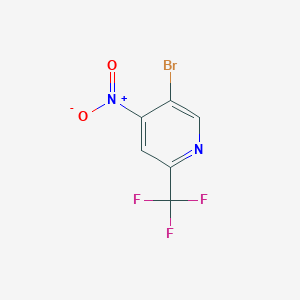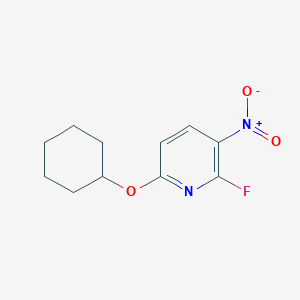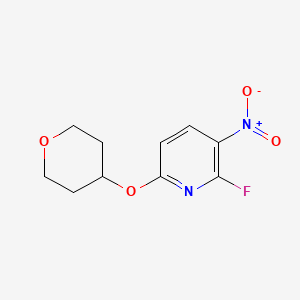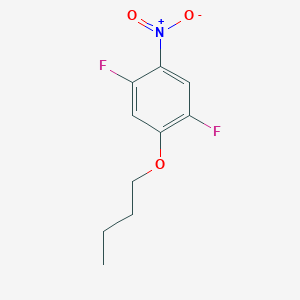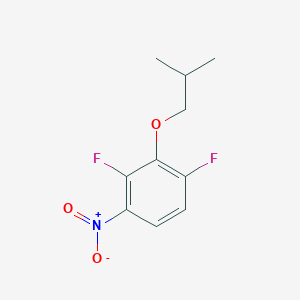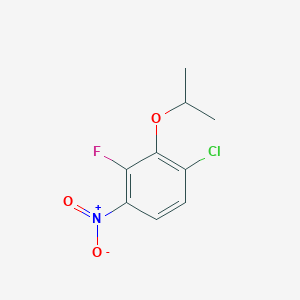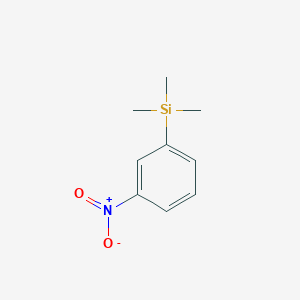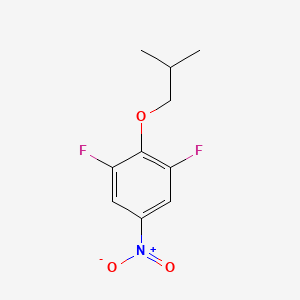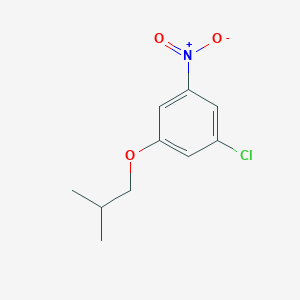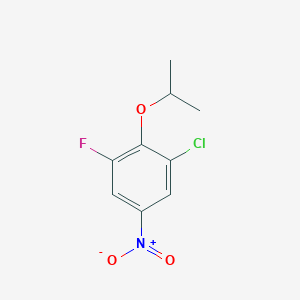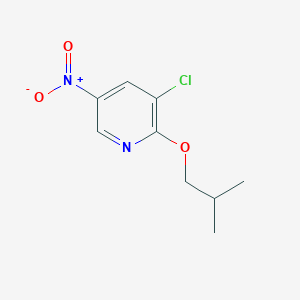
3-Chloro-2-(2-methylpropoxy)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(2-methylpropoxy)-5-nitropyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom, a nitro group, and a 2-methylpropoxy group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine typically involves the nitration of 3-chloro-2-(2-methylpropoxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-Chloro-2-(2-methylpropoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The 2-methylpropoxy group can be hydrolyzed to form the corresponding alcohol and pyridine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-Amino-2-(2-methylpropoxy)-5-nitropyridine.
Substitution: 3-(Substituted)-2-(2-methylpropoxy)-5-nitropyridine.
Hydrolysis: 3-Chloro-2-(2-methylpropoxy)-5-hydroxypyridine.
科学研究应用
3-Chloro-2-(2-methylpropoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and other proteins, leading to inhibition or activation of biological pathways. The chlorine atom and 2-methylpropoxy group can also contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
3-Chloro-2-(2-methylpropoxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Methylpropoxy)-5-nitropyridine: Lacks the chlorine atom, affecting its reactivity and binding properties.
3-Chloro-5-nitropyridine: Lacks the 2-methylpropoxy group, altering its solubility and interaction with biological targets.
Uniqueness
3-Chloro-2-(2-methylpropoxy)-5-nitropyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom, nitro group, and 2-methylpropoxy group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
3-chloro-2-(2-methylpropoxy)-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-6(2)5-15-9-8(10)3-7(4-11-9)12(13)14/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWHBBXBQCQOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
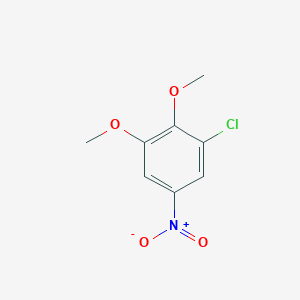
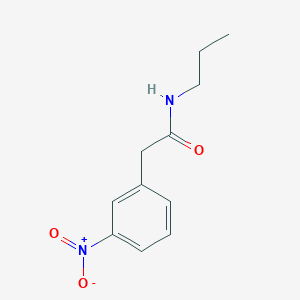
![[(2-Chloro-6-nitrophenyl)methyl]diethylamine](/img/structure/B8028429.png)
